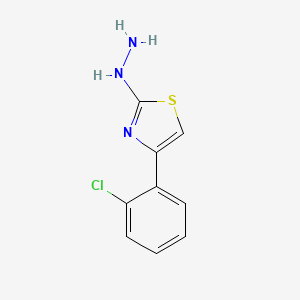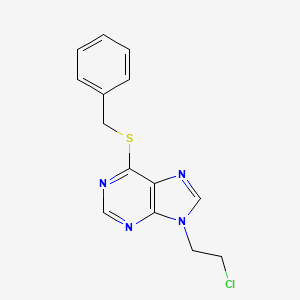
9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound’s unique structure, featuring a benzylthio group and a 2-chloroethyl group, makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.
Attachment of the 2-Chloroethyl Group: The final step involves the alkylation of the purine core with 2-chloroethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloroethyl group or to modify the purine core.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine involves its interaction with cellular targets, primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to modifications that can disrupt normal cellular functions. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Mechlorethamine: An alkylating agent used in chemotherapy with a similar chloroethyl group.
Chlorambucil: Another alkylating agent with a similar mechanism of action.
2-Chloroethylbenzene: A compound with a similar chloroethyl group but different overall structure.
Uniqueness
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine is unique due to its combination of a purine core with both benzylthio and chloroethyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
299-13-8 |
|---|---|
Molecular Formula |
C14H13ClN4S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2-chloroethyl)purine |
InChI |
InChI=1S/C14H13ClN4S/c15-6-7-19-10-18-12-13(19)16-9-17-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI Key |
HCWAMVQMVMQQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


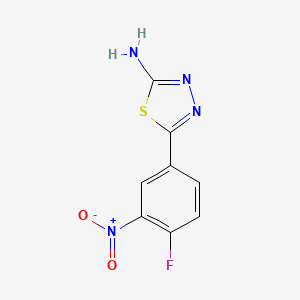
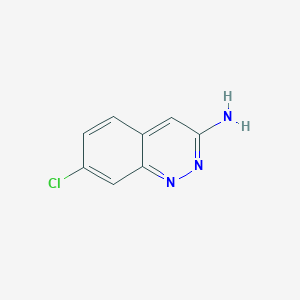
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)

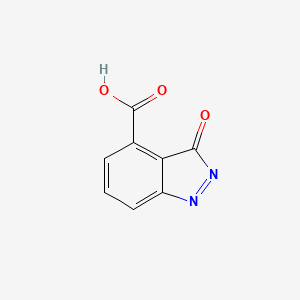

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)

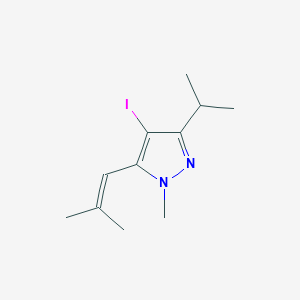
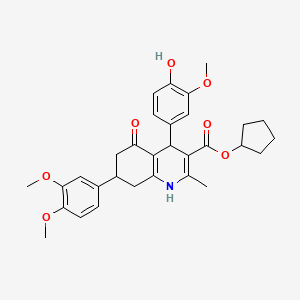
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
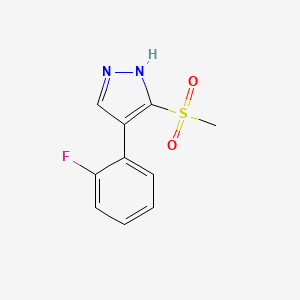
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
